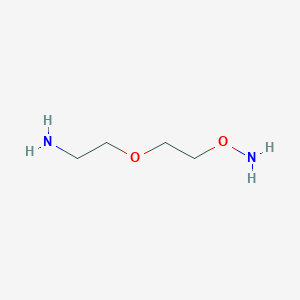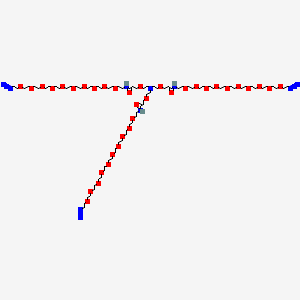
Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine is a branched polyethylene glycol (PEG) linker with three terminal azide groups. This compound is primarily used in PEGylation via Click Chemistry, a process that allows for the attachment of PEG chains to other molecules, enhancing their solubility and stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine involves the reaction of polyethylene glycol (PEG) with azide groups. The process typically includes the following steps:
Activation of PEG: PEG is first activated by reacting with a suitable activating agent such as tosyl chloride.
Introduction of Azide Groups: The activated PEG is then reacted with sodium azide to introduce azide groups.
Formation of the Branched Structure: The azide-functionalized PEG is further reacted with a branching agent to form the final branched structure with three terminal azide groups
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of PEG: Large quantities of PEG are activated using industrial-grade activating agents.
Azidation: The activated PEG is then reacted with sodium azide in large reactors.
化学反应分析
Types of Reactions
Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine primarily undergoes Click Chemistry reactions, specifically azide-alkyne cycloaddition. This reaction is highly efficient and selective, forming stable triazole linkages .
Common Reagents and Conditions
Reagents: Common reagents include alkynes, copper(I) catalysts, and reducing agents.
Major Products
The major products of these reactions are triazole-linked compounds, which are highly stable and have enhanced solubility and stability due to the PEGylation .
科学研究应用
Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through Click Chemistry.
Biology: Facilitates the attachment of PEG chains to biomolecules, improving their solubility and stability.
Medicine: Enhances the pharmacokinetics of therapeutic agents by increasing their solubility and reducing immunogenicity.
Industry: Used in the production of PEGylated materials for various industrial applications
作用机制
The primary mechanism of action of Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine involves the formation of triazole linkages through Click Chemistry. The azide groups react with alkyne groups in the presence of a copper(I) catalyst, forming stable triazole rings. This reaction is highly specific and efficient, allowing for the precise modification of molecules .
相似化合物的比较
Similar Compounds
Azide-PEG-alcohol: Similar in structure but with hydroxyl groups instead of amine groups.
Azide-PEG-acid: Contains carboxylic acid groups instead of amine groups.
Azide-PEG-amine: Similar but with a different branching structure
Uniqueness
Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine is unique due to its branched structure with three terminal azide groups, which allows for multiple PEGylation sites. This enhances its versatility and efficiency in various applications compared to other similar compounds .
属性
分子式 |
C81H159N13O36 |
|---|---|
分子量 |
1891.2 g/mol |
IUPAC 名称 |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[2-[bis[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]ethyl]amino]ethoxy]propanamide |
InChI |
InChI=1S/C81H159N13O36/c82-91-88-7-19-104-28-34-110-40-46-116-52-58-122-64-70-128-76-73-125-67-61-119-55-49-113-43-37-107-31-25-101-16-4-85-79(95)1-13-98-22-10-94(11-23-99-14-2-80(96)86-5-17-102-26-32-108-38-44-114-50-56-120-62-68-126-74-77-129-71-65-123-59-53-117-47-41-111-35-29-105-20-8-89-92-83)12-24-100-15-3-81(97)87-6-18-103-27-33-109-39-45-115-51-57-121-63-69-127-75-78-130-72-66-124-60-54-118-48-42-112-36-30-106-21-9-90-93-84/h1-78H2,(H,85,95)(H,86,96)(H,87,97) |
InChI 键 |
WMUCZSRJSDMEGU-UHFFFAOYSA-N |
规范 SMILES |
C(COCCN(CCOCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])CCOCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


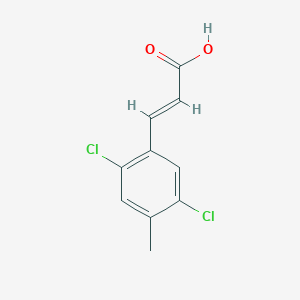

![3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15340906.png)

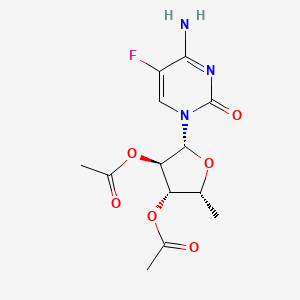
![MeOEt(-2)[DMT(-3)][N(iPr)2P(OCH2CH2CN)(-5)]Ribf(b)-thymin-1-yl](/img/structure/B15340914.png)
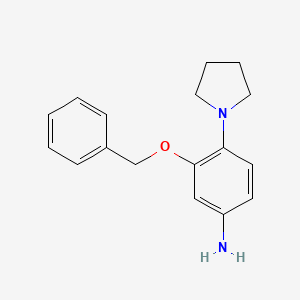
![Diethyl tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,10,12-pentaene-15,15-dicarboxylate](/img/structure/B15340933.png)

![[(2S,3R)-3,4-dihydroxybutan-2-yl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate](/img/structure/B15340945.png)
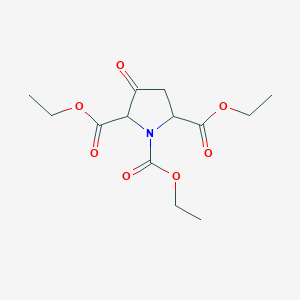

![Potassium [3-fluoro-4-(methylsulfonyl)phenyl]trifluoroborate](/img/structure/B15340979.png)
